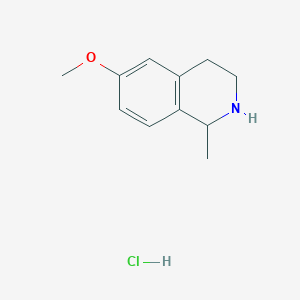

1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride

Übersicht

Beschreibung

1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride is a semi-synthetic hydrogenated ketone derivative of morphine . It has a molecular formula of CHNO, an average mass of 193.242 Da, and a monoisotopic mass of 193.110275 Da .

Synthesis Analysis

Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (Tic P) have been developed . The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride is derived from morphine in the modification of the hydroxyl group in the carbon 6 to a carbonyl and the absence of a double bond between the carbon 7 and 8 .Wissenschaftliche Forschungsanwendungen

Biological Activities

1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds, including the compound , exert diverse biological activities against various infective pathogens . This makes them valuable in the development of new drugs and treatments.

Neurodegenerative Disorders

These compounds have shown potential in combating neurodegenerative disorders . This opens up possibilities for their use in developing treatments for conditions like Alzheimer’s, Parkinson’s, and other similar diseases.

Neuroprotective Activity

It has been established through behavioral and biochemical studies that (R,S)-1MeTIQ demonstrates neuroprotective activity . This suggests potential applications in protecting the nervous system from damage or degeneration.

Antagonizing Behavioral and Biochemical Effects

(R,S)-1MeTIQ has been found to antagonize the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . This could be useful in the development of treatments for conditions related to dopamine, such as Parkinson’s disease.

Potential Damage to Dopaminergic Neurons

Studies suggest that TIQ, in fact, produces some damage to dopaminergic neurons . This information is crucial in understanding the potential side effects and risks associated with the use of these compounds.

Effect on Desipramine-Induced Changes

The compound 1MeTIQ has been studied for its effect on desipramine-induced changes in the forced swimming test (FST) . This could have implications in understanding and treating conditions related to mood and behavior.

Wirkmechanismus

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), a related compound, acts as an antidopaminergic agent . This suggests that 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride might interact with dopamine receptors or other components of the dopaminergic system.

Biochemical Pathways

It is known that 1metiq, a related compound, affects dopamine catabolism . This suggests that 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride might also influence pathways related to dopamine metabolism.

Eigenschaften

IUPAC Name |

6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZVVJCAXPAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2843160.png)

![2-[2-(Dimethylamino)phenyl]acetonitrile](/img/structure/B2843162.png)

![1-butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2843165.png)

![4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B2843166.png)

![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2843172.png)

![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2843174.png)

![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)